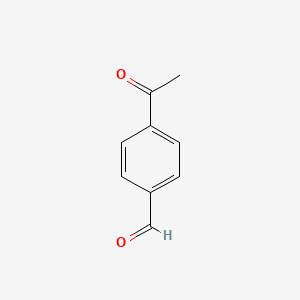

4-Acetylbenzaldehyde

Vue d'ensemble

Description

4-Acetylbenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is known for its ability to undergo selective reduction reactions and participate in the formation of complex molecular structures.

Synthesis Analysis

The synthesis of derivatives of 4-Acetylbenzaldehyde has been explored using sodium bisulfite as a protective reagent combined with solid supports. This method allows for the selective reduction of the aldehyde group to form 4-(1-hydroxyethyl)benzaldehyde. The process involves the protection of the formyl group by the addition of sodium bisulfite, followed by the supported adduct being selectively reduced with diborane .

Molecular Structure Analysis

The molecular structure of a related compound, 4-acetamidobenzaldehyde 4-nitrophenylhydrazone, has been analyzed, revealing a planar configuration with slight deviations. The dihedral angle between the benzene rings is small, indicating a nearly coplanar arrangement. The compound exhibits an E conformation around the C=N bond. The presence of hydrogen bonding, such as amide-H···O-nitro and hydrazine-H···O-amide, contributes to the formation of two-dimensional zigzag arrays, which further assemble into a doubly interpenetrated network .

Chemical Reactions Analysis

The chemical reactivity of 4-Acetylbenzaldehyde is highlighted by its ability to form complex structures through hydrogen bonding. The interactions lead to the creation of supramolecular arrays and interpenetrated networks, as seen in the case of 4-acetamidobenzaldehyde 4-nitrophenylhydrazone. These structures are stabilized by C–H···O interactions and are significant in the context of crystal engineering and design of new materials .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of 4-Acetylbenzaldehyde, the studies suggest that its derivatives can crystallize in the monoclinic space group and form extensive hydrogen-bonded networks. These properties are crucial for understanding the compound's behavior in various chemical environments and its potential applications in the development of new materials and chemical processes .

Applications De Recherche Scientifique

Chemoselective Synthesis

An innovative technique for chemoselective synthesis utilizes 4-acetylbenzaldehyde. By optimizing reagent residence time in a packed-bed reactor, selective protection of 4-acetylbenzaldehyde is achieved, resulting in high yield and purity of the desired product, as demonstrated in (Wiles, Watts, & Haswell, 2007).

Solution Thermodynamics

The solubility and solution thermodynamics of 4-acetylbenzaldehyde in various organic solvents have been extensively studied. These studies provide crucial data for optimizing purification processes and conditions for bromination processes (Wang, Xu, & Xu, 2017).

Photoformation Studies

The photo-isomerization of 4-acetylbenzaldehyde in certain solvents has been explored. This research has revealed valuable insights into the photochemical behavior of 4-acetylbenzaldehyde and its isomerization pathways, contributing to a deeper understanding of its photochemical properties (Fröbel, Buschhaus, Villnow, Weingart, & Gilch, 2015).

Selective Reduction Studies

Research has been conducted on the selective reduction of 4-acetylbenzaldehyde to alcohols using environmentally friendly reagents. This study highlights the potential of 4-acetylbenzaldehyde in green chemistry applications (Li, Mi, Guo, Ruan, Guo, Ma, & Chen, 2021).

Microbial Production Studies

Investigations into the microbial production of certain compounds using 4-acetylbenzaldehyde have been carried out. This research is significant for understanding the role of 4-acetylbenzaldehyde in biotechnological applications (Feron, Mauvais, Martin, Sémon, & Blin-Perrin, 2007).

Photolysis and Radical Reactions

The study of the photolysis and reactions of 4-acetylbenzaldehyde with radicals provides insights into its atmospheric behavior and potential environmental impact. This research is critical for understanding the atmospheric chemistry of compounds like 4-acetylbenzaldehyde (Wang, Arey, & Atkinson, 2006).

Organocatalysis Applications

4-Acetylbenzaldehyde has been used in organocatalysis experiments, demonstrating its utility in synthetic chemistry education and research (Wade & Walsh, 2011).

Mécanisme D'action

Mode of Action

It’s known that aldehydes can undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-Acetylbenzaldehyde may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .

Result of Action

Given its potential to undergo reactions at the benzylic position, it may cause changes in the structure and function of target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetylbenzaldehyde. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules .

Propriétés

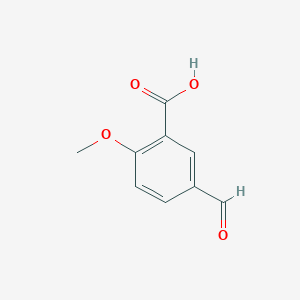

IUPAC Name |

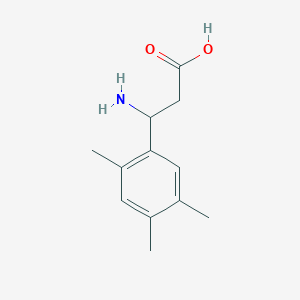

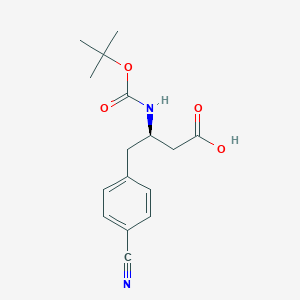

4-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFKRVMXIVSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188115 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylbenzaldehyde | |

CAS RN |

3457-45-2 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the challenges in selectively reducing 4-acetylbenzaldehyde, and how have researchers addressed them?

A1: 4-acetylbenzaldehyde presents a challenge for selective reduction due to the presence of both aldehyde and ketone functional groups. Researchers have explored several strategies to selectively reduce one group over the other. One approach involves using a combination of protective groups and solid supports. For instance, the formyl group of 4-acetylbenzaldehyde can be selectively protected by reacting it with sodium bisulfite. [] This adduct can then be supported on silica gel, allowing for selective reduction of the ketone group to 4-(1-hydroxyethyl)benzaldehyde using diborane. [] Another approach utilizes selective reducing agents like potassium triborohydride (KB3H8), which exhibits good selectivity for the reduction of aldehydes over ketones. [] This selectivity allows for the preferential reduction of the aldehyde group in 4-acetylbenzaldehyde, even in the presence of a ketone. []

Q2: How can we control the selectivity of acetal formation in 4-acetylbenzaldehyde?

A2: The selectivity of acetal formation in 4-acetylbenzaldehyde can be controlled by carefully choosing the reaction conditions and catalysts. Tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) has been shown to be an effective catalyst for the selective protection of aldehydes and ketones as acetals and ketals. [] In the case of 4-acetylbenzaldehyde, this catalyst allows for exclusive acetal formation of the aldehyde carbonyl group, even in the presence of the ketone group. [] This selectivity is attributed to the higher electrophilicity of the aldehyde carbonyl group compared to the ketone carbonyl group.

Q3: Can vibrational strong coupling (VSC) be used to control chemical reactions involving 4-acetylbenzaldehyde?

A3: Yes, recent research has demonstrated the potential of VSC to control site-selective reactions in molecules like 4-acetylbenzaldehyde. [] By placing the molecule inside a Fabry-Perot (FP) cavity, researchers can achieve VSC between the molecule's vibrational modes and the resonant cavity photons. This coupling can modify the energy landscape of the molecule and influence its reactivity. For example, researchers achieved site-selective reduction of the ketone group in 4-acetylbenzaldehyde by tuning the FP cavity to maximize VSC with the ketone carbonyl stretch vibration. [] This approach highlights the potential of VSC as a tool for controlling chemical reactions with high precision.

Q4: What are some alternative protecting groups for selective modifications of 4-acetylbenzaldehyde?

A4: Besides sodium bisulfite, Girard’s reagents have been successfully utilized as protecting groups for carbonyl compounds like 4-acetylbenzaldehyde. [] These reagents form water-soluble hydrazones with carbonyl compounds, allowing for their separation from other reaction components. This approach enabled the selective protection of the ketone group in 4-acetylbenzaldehyde, leading to the synthesis of 1-(4-formylphenyl)ethanol after reduction and hydrolysis. [] This example demonstrates the versatility of different protecting groups for achieving desired selectivity in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.